benzyl N-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15(2)18(19(23)21-13-16-9-5-3-6-10-16)22-20(24)25-14-17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,21,23)(H,22,24)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIPFWIZLJOOAS-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and deprotection. One common method involves the use of benzyl chloroformate as a protecting group for the amino group, followed by coupling with the appropriate amino acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 340.42 g/mol
- CAS Number : 20998-83-8
Anticancer Activity
Research indicates that derivatives of benzyl N-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate exhibit anticancer properties. A study focused on the synthesis of carbamate derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. For instance, a specific derivative showed IC values in the low micromolar range against various cancer cell lines, suggesting its potential as a lead compound for further development .
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. In animal studies, it was shown to reduce neuronal apoptosis and improve cognitive functions in models of Alzheimer's disease. The mechanism appears to involve modulation of neurotransmitter levels and reduction of oxidative stress .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has shown inhibitory activity against dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism and is a target for diabetes treatment .
Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, researchers synthesized several analogs of this compound and evaluated their anticancer activity using the MTT assay on human cancer cell lines (e.g., MCF7 and HepG2). The most promising analog exhibited an IC value of 15 µM against MCF7 cells, indicating significant cytotoxicity .
Case Study 2: Neuroprotection in Animal Models
Another study involved administering the compound to transgenic mice models of Alzheimer's disease. Behavioral tests indicated improved memory retention and reduced amyloid plaque formation compared to control groups. Histological analysis further confirmed the neuroprotective effects, showcasing reduced neuroinflammation and apoptosis markers .
Data Tables
Mechanism of Action
The mechanism of action of benzyl N-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Analogs:
Key Observations:
- Protecting Groups : Replacement of benzyl with tert-butyl (Compound 2l) increases hydrophobicity, as reflected in XLogP3 values (3.0 vs. ~2.5 for Compound A) .
- Biological Activity : Calpeptin’s aldehyde group enables covalent binding to proteases like calpain, a feature absent in Compound A .
Melting Points and Stability:
- Compound 2l : Melting point = 110.5–111.3°C; [α]D20 = −8° (CH2Cl2) .
- Compound A: No direct data, but benzyl-protected analogs typically exhibit higher melting points (>100°C) than propylamino derivatives (e.g., CAS 122021-01-6) .
Solubility:
- The tert-butyl group in Compound 2l reduces aqueous solubility compared to Compound A due to increased hydrophobicity .
- The trifluoro-hydroxy substituent in ’s compound may further limit solubility in polar solvents .
Stereochemical Considerations
- Epimerization Risk : Compound A’s (2S) configuration is preserved in Brønsted acid-catalyzed reactions, as shown in ’s synthetic protocols, which avoid racemization .
- Crystal Structure Insights : ’s vicinal diamine analog demonstrates how perpendicular aromatic rings (dihedral angle = 84.12°) influence conformational stability and intermolecular hydrogen bonding .
Biological Activity
Benzyl N-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate, with the CAS number 20998-83-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 340.42 g/mol
- Structural Characteristics : The compound features a carbamate functional group linked to a chiral amino acid derivative, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neuroleptic Activity : Research indicates that similar benzamide derivatives exhibit neuroleptic properties, influencing dopaminergic pathways and potentially reducing psychotic symptoms. The introduction of specific substituents can enhance the activity against apomorphine-induced stereotypy in animal models .
- Enzyme Inhibition : Compounds with carbamate moieties often serve as enzyme inhibitors. They can interact with serine hydrolases, affecting neurotransmitter levels and modulating synaptic transmission.
- Cell Signaling Modulation : The structural features suggest potential interactions with growth factors and cytokines, influencing pathways involved in cell proliferation and survival .
Biological Activity Data
The following table summarizes key findings from studies involving this compound and related compounds:
Case Study 1: Neuroleptic Efficacy
In a study assessing the neuroleptic efficacy of various benzamide derivatives, this compound demonstrated significant reduction in apomorphine-induced stereotypy in rats. The compound was found to be more effective than metoclopramide, indicating its potential for treating psychotic disorders with a favorable side effect profile .
Case Study 2: Enzyme Interaction
Another investigation focused on the enzyme inhibitory properties of carbamate derivatives. This compound exhibited notable inhibition against acetylcholinesterase, suggesting its possible role in enhancing cholinergic signaling in neurodegenerative diseases such as Alzheimer's .
Q & A
Q. What are the key considerations for synthesizing benzyl N-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate with high enantiomeric purity?
Methodological Answer: Stereochemical control is critical. Use chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation or enzymatic resolution) to preserve the (2S)-configuration. For example, a protocol involving sodium hydride in DMF at -20°C with controlled quenching (methanol/water) achieved 75% yield while maintaining stereointegrity . Key steps include:
Q. How can researchers characterize the stability of this carbamate under varying pH conditions?
Methodological Answer: Perform accelerated degradation studies in buffered solutions (pH 3–10) at 37°C. Monitor hydrolytic cleavage of the carbamate group via HPLC-MS. For example:
Q. What analytical techniques are recommended for verifying structural integrity and purity?
Methodological Answer: Combine orthogonal methods:
- HRMS : Confirm molecular weight (e.g., observed 478.1664 vs. calculated 478.1659 ).
- IR spectroscopy : Identify key functional groups (e.g., carbamate C=O stretch at ~1670 cm⁻¹ ).
- Chiral HPLC : Enantiomeric excess ≥98% using a Chiralpak AD-H column with hexane/isopropanol (90:10) .
Advanced Research Questions
Q. How does this carbamate interact with viral proteases, and what experimental approaches validate its inhibitory mechanism?
Methodological Answer: The compound’s α-ketoamide group covalently binds to catalytic cysteine residues in proteases (e.g., SARS-CoV-2 Mpro). Validate via:
Q. What strategies mitigate batch-to-batch variability in yield during scale-up?
Methodological Answer: Variability often arises from imidazole coupling efficiency or solvent purity. Implement:
Q. How does structural modification of the benzyl group impact biological activity and metabolic stability?
Methodological Answer: Systematically replace the benzyl moiety with bioisosteres (e.g., adamantyl, biphenyl) and evaluate:
- Enzyme inhibition : Compare IC50 values against wild-type and mutant proteases .
- Metabolic stability : Incubate with liver microsomes; measure half-life (t₁/₂) via LC-MS.
| Substituent | IC50 (nM) | t₁/₂ (min) |
|---|---|---|
| Benzyl | 12.3 | 45 |
| Adamantyl | 8.7 | 62 |
| Biphenyl | 15.1 | 38 |
| Adamantyl derivatives show enhanced stability and potency due to hydrophobic interactions . |
Q. What computational tools predict the compound’s behavior in biological systems?
Methodological Answer:
Q. How do formulation excipients affect the compound’s stability in preclinical studies?
Methodological Answer: Test lyophilized vs. solution formulations:
Note on Contradictions in Evidence:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
